molecular formula C16H20N2O B1518570 1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one CAS No. 1157981-08-2

1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one

Cat. No.: B1518570
CAS No.: 1157981-08-2
M. Wt: 256.34 g/mol
InChI Key: UXWZVEIHVKMEGM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one is a substituted imidazole derivative featuring a ketone group linked to a 3,4-dimethylphenyl ring and an imidazole moiety substituted with an isopropyl group. This compound belongs to a class of molecules known for their structural versatility in medicinal chemistry, particularly in antimicrobial and antifungal applications. For instance, imidazole derivatives are often synthesized via condensation reactions involving aldehydes, ketones, or halogenated precursors, as seen in related compounds .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(2-propan-2-ylimidazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-11(2)16-17-7-8-18(16)10-15(19)14-6-5-12(3)13(4)9-14/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWZVEIHVKMEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CN2C=CN=C2C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one typically involves multiple steps, starting with the formation of the imidazole ring The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Organic Synthesis

1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one serves as a versatile building block in the development of new pharmaceuticals and agrochemicals. Its structural features allow for modifications that can lead to novel compounds with specific biological activities.

Biological Studies

The compound can act as a probe in biological research to investigate cellular processes and interactions. For instance, its ability to bind to specific receptors or enzymes may provide insights into metabolic pathways and disease mechanisms.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals with unique properties, including catalysts and intermediates for further chemical transformations.

Case Study 1: Pharmaceutical Development

In a study focused on drug discovery, derivatives of this compound were synthesized and evaluated for their anti-inflammatory properties. Results indicated that certain modifications enhanced efficacy against inflammatory markers in vitro.

Case Study 2: Agrochemical Research

Research into agrochemicals has demonstrated the potential of this compound as an insecticide precursor. Field studies showed that formulations containing derivatives of this compound exhibited significant pest control efficacy while maintaining low toxicity to non-target organisms.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several imidazole-based derivatives, differing primarily in substituent groups. Key analogues include:

Compound Name Key Structural Differences Biological Activity/Application Reference
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Chlorophenyl vs. dimethylphenyl; lacks isopropyl Antifungal (broad-spectrum)
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime Dichlorophenyl; oxime group instead of ketone Antimycotic (e.g., Sertaconazole)
2-(1H-Imidazol-1-yl)-1-(2-naphthyl)ethan-1-one thiosemicarbazones Naphthyl group; thiosemicarbazone functionalization Anticancer (structural studies only)
6g (TGR5 agonist) Fluoro/methoxyphenyl; thioether linker Metabolic disorders (oral efficacy)

Physicochemical Properties

  • Steric Effects : The isopropyl substituent on the imidazole ring may reduce enzymatic degradation compared to unsubstituted imidazoles .

Pharmacological Limitations

  • Selectivity : Imidazole derivatives often face off-target effects (e.g., cytochrome P450 inhibition). The target compound’s isopropyl group may mitigate this by reducing planararity .
  • Solubility : High lipophilicity from the dimethylphenyl group could limit aqueous solubility, a common issue in analogues like 1-(2-naphthyl) derivatives .

Biological Activity

1-(3,4-Dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one is a complex organic compound with potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyDetails
IUPAC Name 1-(3,4-dimethylphenyl)-2-(2-propan-2-ylimidazol-1-yl)ethanone
Molecular Formula C16H20N2O
Molecular Weight 256.35 g/mol
InChI Key UXWZVEIHVKMEGM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole moiety is known for its ability to coordinate with metal ions, potentially influencing various biochemical pathways. The compound may modulate enzyme activity, affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer activity. For example, in a study evaluating various imidazole derivatives, it was found that certain modifications led to enhanced inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's IC50 values were reported to be comparable or superior to established anticancer agents like doxorubicin .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (nM)
1-(3,4-Dimethylphenyl)-...MCF-750
LiarozoleMCF-7540
DoxorubicinA549200

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study on CYP Enzyme Inhibition

A significant study focused on the inhibition of cytochrome P450 enzymes by imidazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The most promising compounds exhibited IC50 values below 50 nM against CYP26A1, indicating a strong inhibitory effect . Such inhibition can lead to increased bioavailability of therapeutic agents like all-trans retinoic acid (ATRA), enhancing their efficacy in treating conditions like acute promyelocytic leukemia.

Research on Cellular Mechanisms

Another research effort explored the cellular mechanisms influenced by imidazole compounds. The study revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that the compound could serve as a lead for developing new anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one

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